molecular formula C24H27N5O2 B12403032 (S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one

(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one

Cat. No.: B12403032
M. Wt: 417.5 g/mol
InChI Key: PETSCYDXCUXNIW-INIZCTEOSA-N
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Description

SMN-C2 is a small-molecule splicing modulator that selectively regulates the splicing of the survival motor neuron 2 (SMN2) gene. It is a risdiplam analogue and acts as a selective RNA-binding ligand that regulates pre-mRNA splicing by binding to SMN2 pre-mRNA. SMN-C2 has shown potential in the study and treatment of spinal muscular atrophy, a genetic disorder characterized by the loss of motor neurons and progressive muscle wasting .

Preparation Methods

The synthesis of SMN-C2 involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial production methods for SMN-C2 are designed to scale up the laboratory synthesis process while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

SMN-C2 undergoes several types of chemical reactions, including:

    Oxidation: SMN-C2 can be oxidized under specific conditions to form various oxidation products. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of SMN-C2 involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: SMN-C2 can undergo substitution reactions where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of SMN-C2 .

Scientific Research Applications

SMN-C2 has a wide range of scientific research applications, including:

    Chemistry: SMN-C2 is used as a model compound to study RNA-binding ligands and their interactions with nucleic acids.

    Biology: In biological research, SMN-C2 is used to investigate the mechanisms of pre-mRNA splicing and the role of splicing modulators in gene expression.

    Medicine: SMN-C2 has potential therapeutic applications in the treatment of spinal muscular atrophy. .

    Industry: In the pharmaceutical industry, SMN-C2 is used in the development of new drugs and therapies targeting RNA splicing.

Mechanism of Action

The mechanism of action of SMN-C2 involves its binding to specific sequences in the SMN2 pre-mRNA. SMN-C2 binds to single-stranded GA-rich RNA in a sequence-specific manner, forming a ligand-binding pocket with two sequential GAAG loop-like structures. This binding stabilizes the complex between SMN2 exon 7, the 5′ splice site, and the U1 small nuclear ribonucleoprotein, promoting the inclusion of exon 7 in the mature mRNA .

By enhancing the inclusion of exon 7, SMN-C2 increases the production of full-length SMN2 mRNA, which is translated into functional SMN protein. This helps compensate for the loss of SMN1 gene function in spinal muscular atrophy patients, thereby alleviating the symptoms of the disease .

Comparison with Similar Compounds

SMN-C2 is part of a series of small-molecule splicing modulators, including SMN-C1 and SMN-C3. These compounds share similar structures and mechanisms of action but differ in their binding affinities and specificities for the SMN2 pre-mRNA .

The uniqueness of SMN-C2 lies in its specific binding mode and the formation of a ligand-binding pocket with GA-rich RNA sequences. This unique interaction enhances its potency and selectivity as a splicing modulator, making it a valuable tool in the study and treatment of spinal muscular atrophy .

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

3-(6,8-dimethylimidazo[1,2-a]pyrazin-2-yl)-7-[(3S)-4-ethyl-3-methylpiperazin-1-yl]chromen-2-one

InChI

InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1

InChI Key

PETSCYDXCUXNIW-INIZCTEOSA-N

Isomeric SMILES

CCN1CCN(C[C@@H]1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C

Canonical SMILES

CCN1CCN(CC1C)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CN5C=C(N=C(C5=N4)C)C

Origin of Product

United States

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